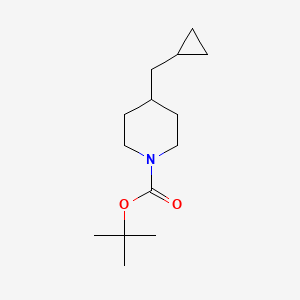

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRUEISLIRKQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678351 | |

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241725-67-6 | |

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The document details two core synthesis strategies: a Wittig reaction-based approach and a Grignard reaction-based approach. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a piperidine ring substituted with a cyclopropylmethyl group and protected with a tert-butyloxycarbonyl (Boc) group, is prevalent in the development of novel therapeutics. The Boc protecting group allows for selective manipulation of the piperidine nitrogen, while the cyclopropylmethyl moiety can impart desirable pharmacological properties. This guide offers a detailed examination of viable and documented synthetic routes to this important compound.

Synthesis Pathway 1: Wittig Reaction and Subsequent Reduction

This pathway commences with the readily available tert-butyl 4-formylpiperidine-1-carboxylate and involves a two-step sequence: a Wittig reaction to introduce the cyclopropylidene moiety, followed by reduction of the resulting exocyclic double bond.

Diagram of the Wittig-Based Synthesis Pathway

Caption: Wittig-based synthesis of the target compound.

Experimental Protocols

Step 1a: Synthesis of Cyclopropylmethyltriphenylphosphonium bromide

-

Reaction Setup: A dry round-bottom flask is charged with triphenylphosphine (1.1 equivalents) and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cyclopropylmethyl bromide (1.0 equivalent) is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for 12-24 hours, during which the phosphonium salt precipitates.

-

Work-up and Purification: After cooling to room temperature, the solid is collected by filtration, washed with cold toluene, and dried under vacuum to yield cyclopropylmethyltriphenylphosphonium bromide as a white solid.

Step 1b: Wittig Reaction

-

Ylide Generation: To a suspension of cyclopropylmethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (1.1 equivalents) is added dropwise. The resulting deep red or orange solution of the ylide is stirred at this temperature for 1 hour.

-

Aldehyde Addition: A solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate.

Step 1c: Reduction of the Alkene

-

Reaction Setup: The intermediate alkene, tert-butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate (1.0 equivalent), is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10 mol%) is added.

-

Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

Quantitative Data

| Step | Reactants | Products | Yield (%) | Purity (%) |

| 1a: Phosphonium Salt Formation | Cyclopropylmethyl bromide, Triphenylphosphine | Cyclopropylmethyltriphenylphosphonium bromide | >90 | >98 |

| 1b: Wittig Reaction | tert-Butyl 4-formylpiperidine-1-carboxylate, Cyclopropylmethyltriphenylphosphonium bromide, n-BuLi | tert-Butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate | 70-85 | >95 |

| 1c: Alkene Reduction | tert-Butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate, H₂, Pd/C | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | >95 | >98 |

Synthesis Pathway 2: Grignard Reaction and Subsequent Deoxygenation

This alternative pathway also utilizes tert-butyl 4-formylpiperidine-1-carboxylate as the starting material. The key steps involve a Grignard reaction to form an intermediate alcohol, followed by a deoxygenation reaction, such as the Barton-McCombie deoxygenation.

Diagram of the Grignard-Based Synthesis Pathway

Caption: Grignard-based synthesis of the target compound.

Experimental Protocols

Step 2a: Grignard Reaction

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of cyclopropylmethyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to initiate the reaction. The mixture is then stirred until the magnesium is consumed.

-

Aldehyde Addition: The solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alcohol, tert-butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate, is purified by column chromatography.

Step 2b: Barton-McCombie Deoxygenation

-

Thiocarbonyl Derivative Formation: The intermediate alcohol (1.0 equivalent) is dissolved in anhydrous THF. Sodium hydride (1.2 equivalents) is added portion-wise at 0 °C, followed by the addition of carbon disulfide (1.5 equivalents). After stirring for 30 minutes, methyl iodide (1.5 equivalents) is added, and the reaction is stirred at room temperature for 2 hours.

-

Radical Deoxygenation: The crude thiocarbonyl derivative is dissolved in toluene. Tributyltin hydride (1.5 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.

-

Reaction Conditions: The mixture is heated to reflux (around 110 °C) for 2-4 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to remove tin byproducts and isolate the final product, tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

Quantitative Data

| Step | Reactants | Products | Yield (%) | Purity (%) |

| 2a: Grignard Reaction | tert-Butyl 4-formylpiperidine-1-carboxylate, Cyclopropylmethylmagnesium bromide | tert-Butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate | 80-90 | >95 |

| 2b: Barton-McCombie Deoxygenation | tert-Butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate, NaH, CS₂, MeI, Bu₃SnH, AIBN | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | 70-85 | >98 |

Conclusion

Both the Wittig-based and Grignard-based synthetic pathways provide effective means to produce tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. The choice of pathway may depend on the availability of specific reagents, desired scale of the reaction, and the specific capabilities of the laboratory. The Wittig reaction route involves the handling of phosphonium salts and strong bases, while the Grignard route requires anhydrous conditions and the use of tin reagents, which necessitates careful purification. Both routes, however, offer high yields and produce the target compound in high purity, making it readily available for further use in drug discovery and development programs.

In-Depth Technical Guide: Physicochemical Properties of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical identity, calculated and predicted physicochemical parameters, and general experimental protocols for their determination. Additionally, a representative experimental workflow for its synthesis and purification is provided.

Chemical Identity and Structure

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is a piperidine derivative featuring a cyclopropylmethyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group enhances the compound's stability and facilitates its use in multi-step organic syntheses.

Molecular Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅NO₂ | Calculated |

| Molecular Weight | 239.36 g/mol | Calculated |

| Predicted pKa | 9.5 (most basic) | Computational Prediction |

| Predicted logP | 3.2 | Computational Prediction |

| Predicted Aqueous Solubility | Low | Based on high logP |

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of piperidine derivatives like Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

Determination of pKa (Acid Dissociation Constant)

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and biological activity. A common method for pKa determination is through potentiometric titration.[1][2]

Protocol: Potentiometric Titration [1]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[2][3] For a basic compound, the pH at the half-equivalence point corresponds to the pKa of the conjugate acid.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.[4]

Protocol: Shake-Flask Method [4]

-

Solvent Preparation: Prepare a solution of 1-octanol saturated with water and a solution of water saturated with 1-octanol.

-

Sample Preparation: Prepare a stock solution of the compound in the water-saturated octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the octanol-saturated water in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated.

-

Concentration Measurement: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.[4][5]

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is also a gold standard for determining thermodynamic solubility.[6]

Protocol: Shake-Flask Method for Thermodynamic Solubility [6]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge or filter the suspension to remove the undissolved solid.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a substituted piperidine derivative like Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, based on common organic synthesis techniques.

Caption: General workflow for the synthesis and purification of a piperidine derivative.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is not widely available, general precautions for handling similar piperidine derivatives should be followed. These compounds are typically for research use only and should be handled by trained professionals in a well-ventilated laboratory.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide serves as a foundational resource for researchers working with Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. For critical applications, it is recommended to perform experimental determination of the physicochemical properties.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of CAS Number 125093-44-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the compound identified by CAS number 125093-44-5, which is chemically known as 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione . This document summarizes its physicochemical properties, details the experimental protocols for its synthesis and biological evaluation, and visualizes key experimental workflows.

Chemical and Physical Properties

The compound with CAS number 125093-44-5 is a novel synthetic molecule belonging to the class of 5-pyrazoline substituted 4-thiazolidinones. A summary of its key quantitative data is presented in the table below.

| Property | Value |

| IUPAC Name | 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione |

| CAS Number | 125093-44-5 |

| Molecular Formula | C28H19ClN4O2S |

| Molecular Weight | 527.00 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Not explicitly reported in publicly available documents. |

| Solubility | Soluble in DMSO. |

Biological Activity

This compound has demonstrated significant biological activity in preclinical studies, particularly in the areas of oncology and infectious diseases.[1]

Anticancer Activity

The compound was evaluated for its in vitro anticancer activity by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) against a panel of approximately 60 human tumor cell lines.[1] It exhibited a notable sensitivity profile, particularly towards leukemia cell lines.[1]

| Cancer Type | Cell Line | GI₅₀ (μM) |

| Leukemia | RPMI-8226 | 2.12 - 4.58 |

| Leukemia | CCRF-CEM | 1.64 - 3.20 |

Note: The provided GI₅₀ ranges are for the most active derivatives (4d and 4f) in the study, one of which corresponds to CAS 125093-44-5.[1]

Antitrypanosomal Activity

The compound has shown promising activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[1]

| Organism | Activity |

| Trypanosoma brucei | Promising antitrypanosomal influence[1] |

Experimental Protocols

Synthesis of 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione

The synthesis of this compound involves a multi-step process, which is a key aspect of the research by Havrylyuk et al. (2013). The general synthetic scheme is depicted in the workflow diagram below.

General Protocol:

-

Chalcone Formation: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the corresponding chalcone.

-

Pyrazoline Synthesis: The synthesized chalcone is then reacted with hydrazine hydrate in a protic solvent like acetic acid to form the pyrazoline ring.

-

Thiazolidinedione Moiety Introduction: The final step involves the reaction of the pyrazoline derivative with a thiazolidinedione precursor.

For the specific synthesis of 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione, the starting materials would be 1-(naphthalen-2-yl)ethan-1-one and 4-chlorobenzaldehyde to form the chalcone, which is then cyclized with hydrazine and subsequently reacted with a suitable 5-substituted-2,4-thiazolidinedione.

In Vitro Anticancer Screening (NCI-60 Protocol)

The anticancer activity was assessed using the NCI-60 human tumor cell line screen. This protocol involves the following key steps:

-

Cell Culture: The panel of 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2]

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.[2]

-

Drug Addition: The test compound is dissolved in DMSO and added to the plates at five 10-fold dilutions, with a starting concentration of 10⁻⁴ M.[3]

-

Incubation: The plates are incubated for an additional 48 hours.[4]

-

Staining and Measurement: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB).[2] The absorbance is read on an automated plate reader.

-

Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) is calculated from dose-response curves.[4]

In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)

The antitrypanosomal activity was evaluated against Trypanosoma brucei. A common method for this is the Alamar Blue (resazurin) assay.

-

Parasite Culture: Bloodstream forms of Trypanosoma brucei brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO₂ incubator.[1][5]

-

Assay Setup: The test compound, dissolved in DMSO, is serially diluted and added to a 96-well plate. A suspension of trypanosomes is then added to each well.[1][6]

-

Incubation: The plates are incubated for 48 hours.[1]

-

Viability Assessment: Alamar Blue (resazurin) solution is added to each well, and the plates are incubated for a further 2-24 hours.[1][5][6] Viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

-

Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The IC₅₀ (concentration causing 50% inhibition of parasite growth) is determined from the fluorescence readings.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and biological evaluation.

Hypothetical Signaling Pathway

While the primary research article does not elucidate the specific signaling pathway, many 4-thiazolidinedione derivatives are known to exert their anticancer effects through the induction of apoptosis. A hypothetical pathway is visualized below.

Caption: A hypothetical signaling pathway for apoptosis induction.

References

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. dctd.cancer.gov [dctd.cancer.gov]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

Technical Guide: Spectroscopic and Synthetic Overview of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties and a potential synthetic route for the novel compound, tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. Due to the absence of explicit published data for this specific molecule, this document outlines a plausible and scientifically supported synthesis protocol. Furthermore, predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented in a structured format. These predictions are based on the analysis of structurally similar compounds and established principles of organic chemistry. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related piperidine derivatives.

Introduction

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is a piperidine derivative incorporating a cyclopropylmethyl substituent. Piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds and natural products. The inclusion of a cyclopropylmethyl group can impart unique conformational constraints and metabolic stability, making this compound a valuable building block for the development of novel therapeutic agents. This guide details a proposed synthetic pathway and the expected analytical data to facilitate its preparation and characterization in a laboratory setting.

Proposed Synthesis Protocol

A viable synthetic route to obtain tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate involves a two-step process starting from the commercially available tert-butyl 4-formylpiperidine-1-carboxylate. The proposed pathway consists of a Wittig reaction to introduce the cyclopropylmethylidene moiety, followed by a catalytic hydrogenation to yield the final saturated product.

Experimental Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Wittig Reaction

To a solution of cyclopropyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), n-butyllithium (n-BuLi) is added dropwise at 0°C. The resulting deep red solution of the ylide is stirred for 30 minutes. Subsequently, a solution of tert-butyl 4-formylpiperidine-1-carboxylate in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, tert-butyl 4-(cyclopropylidene)piperidine-1-carboxylate, is then purified by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation

The purified intermediate from Step 1 is dissolved in ethanol. A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS. After the reaction, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the final product, tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. Further purification, if necessary, can be achieved by column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. These predictions are based on the analysis of structurally related compounds and known spectroscopic trends.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | br s | 2H | -NCH₂ (axial) |

| ~2.65 | t, J ≈ 12 Hz | 2H | -NCH₂ (equatorial) |

| ~1.65 | d, J ≈ 12 Hz | 2H | Piperidine CH₂ (axial) |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~1.25 | d, J ≈ 7 Hz | 2H | -CH₂-cyclopropyl |

| ~1.10 - 1.00 | m | 3H | Piperidine CH₂ (equatorial), Piperidine CH |

| ~0.80 | m | 1H | Cyclopropyl CH |

| ~0.40 | m | 2H | Cyclopropyl CH₂ |

| ~0.00 | m | 2H | Cyclopropyl CH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.9 | C=O (carbamate) |

| ~79.2 | -C (CH₃)₃ |

| ~44.0 | -NCH₂ |

| ~41.5 | -CH₂ -cyclopropyl |

| ~36.5 | Piperidine CH |

| ~32.0 | Piperidine CH₂ |

| ~28.5 | -C(C H₃)₃ |

| ~10.5 | Cyclopropyl CH |

| ~5.0 | Cyclopropyl CH₂ |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Predicted Values |

| IR (Infrared) Spectroscopy | ν ≈ 2970, 2925, 2855 (C-H stretch), 1695 (C=O stretch, carbamate), 1420, 1240, 1160 cm⁻¹ |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₁₄H₂₅NO₂ [M+H]⁺: 240.1964; Found: ~240.2 |

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and spectroscopic characteristics of tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. The proposed synthetic route via a Wittig reaction followed by catalytic hydrogenation is a well-established and reliable method for accessing such saturated piperidine derivatives. The tabulated spectroscopic data, derived from the analysis of analogous structures, offers a valuable reference for the characterization of this novel compound. This information is intended to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize and identify this and similar molecules for their research endeavors.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted chemical shifts and coupling constants. These predictions are derived from the analysis of structurally analogous compounds, offering a robust framework for spectral interpretation and structural verification.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. These predictions are based on the known spectral data of N-Boc piperidine, 4-substituted piperidines, and molecules containing a cyclopropylmethyl moiety.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H-2, H-6 (axial) | 2.60 - 2.80 | m | 2H | - |

| H-2, H-6 (equatorial) | 4.00 - 4.20 | m | 2H | - |

| H-3, H-5 (axial) | 1.05 - 1.25 | m | 2H | - |

| H-3, H-5 (equatorial) | 1.65 - 1.80 | m | 2H | - |

| H-4 | 1.45 - 1.60 | m | 1H | - |

| H-7 | 1.20 - 1.35 | d | 2H | ~7.0 |

| H-8 | 0.75 - 0.90 | m | 1H | - |

| H-9, H-10 | 0.40 - 0.55 | m | 2H | - |

| H-9', H-10' | 0.00 - 0.15 | m | 2H | - |

| -C(CH₃)₃ | 1.46 | s | 9H | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 154.8 |

| C-2, C-6 | 44.0 |

| C-3, C-5 | 31.5 |

| C-4 | 36.5 |

| C-7 | 40.0 |

| C-8 | 10.5 |

| C-9, C-10 | 4.5 |

| -C (CH₃)₃ | 79.5 |

| -C(C H₃)₃ | 28.5 |

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds. Other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ may be used depending on the sample's solubility.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For very high-resolution spectra or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Visualization of Molecular Structure and NMR Environments

The following diagrams, generated using the DOT language, illustrate the molecular structure and the distinct proton and carbon environments within Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

Caption: Molecular structure of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

Caption: Predicted proton environments and key couplings.

Caption: Predicted distinct carbon environments in the molecule.

Mass Spectrometry Analysis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, expected fragmentation patterns, and data interpretation to facilitate the accurate identification and characterization of this compound in research and quality control settings.

Introduction

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group. The piperidine scaffold is a prevalent structural motif in a wide range of pharmaceutical agents, making the precise analytical characterization of its derivatives crucial during drug development.[1] Mass spectrometry, particularly when coupled with chromatographic separation techniques such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers a highly sensitive and selective method for the analysis of such compounds.[2][3] This guide focuses on the application of electrospray ionization (ESI) tandem mass spectrometry (MS/MS) for the structural elucidation of this specific molecule.

Experimental Protocols

A robust and sensitive analytical method for the quantification and identification of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Sample Preparation

A straightforward "dilute and shoot" approach is often sufficient for high-throughput analysis and to minimize variability.[4]

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in methanol.

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Sample Dilution: Dilute test samples with the 50:50 methanol/water mixture to ensure the concentration falls within the calibration curve range.

-

Final Preparation: Prior to injection, centrifuge all samples and standards at 10,000 rpm for 5 minutes to remove any particulate matter.[4]

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.[5]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[5]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the compound, and then re-equilibrate the column. This will require optimization for the specific instrument and compound.

-

Flow Rate: 0.2 - 0.4 mL/min.[5]

-

Injection Volume: 1 - 5 µL.[5]

-

Column Temperature: 30 - 40 °C.[5]

-

Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an electrospray ionization (ESI) source.[5]

-

Ionization Mode: Positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atom.[5]

MS/MS Method

-

Full Scan: Perform a full scan (e.g., m/z 100-500) to determine the precursor ion, which will be the protonated molecule [M+H]⁺.

-

Product Ion Scan: Select the precursor ion and perform a product ion scan to observe the fragmentation pattern.

-

Collision Energy Optimization: Optimize the collision energy to achieve a good distribution of fragment ions.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, set up an MRM method using the most intense and specific precursor-to-product ion transitions.[4]

Data Presentation: Expected Mass Spectrometry Data

The following table summarizes the expected major ions for Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in positive ion ESI-MS.

| Ion Description | Proposed Structure | Theoretical m/z |

| [M+H]⁺ | Protonated Parent Molecule | 254.21 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | 198.15 |

| [M-C₅H₈O₂+H]⁺ | Loss of Boc group | 154.16 |

| C₄H₉⁺ | tert-Butyl cation | 57.07 |

Fragmentation Pathway and Experimental Workflow

The fragmentation of N-Boc protected piperidine derivatives is often predictable. The primary fragmentation pathways involve the loss of the Boc group or components thereof.

Caption: Proposed ESI-MS/MS fragmentation pathway for Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

A generalized workflow for the analysis of this compound is presented below, from sample receipt to final data analysis.

Caption: General experimental workflow for the LC-MS/MS analysis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to Determining the Solubility of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. General Principles of Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] Factors influencing solubility include the physicochemical properties of both the solute and the solvent, temperature, and pressure.[1]

II. Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] The following protocol provides a step-by-step guide for measuring the solubility of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in a range of organic solvents.

Materials and Equipment:

-

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate (solid form)

-

A selection of organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[1] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or g/L, based on the measured concentration and the dilution factor.

-

III. Data Presentation

Quantitative solubility data should be organized in a clear and structured format to facilitate comparison and analysis. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Ethanol | 25 | HPLC | |

| Methanol | 25 | HPLC | |

| Isopropanol | 25 | HPLC | |

| Acetone | 25 | HPLC | |

| Ethyl Acetate | 25 | HPLC | |

| Toluene | 25 | HPLC | |

| Dichloromethane | 25 | HPLC | |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC |

IV. Visualization of Experimental Workflow

A diagrammatic representation of the experimental workflow can provide a clear and concise overview of the entire process. The following Graphviz diagram illustrates the logical steps involved in determining the solubility of a pharmaceutical intermediate.

V. Conclusion

The solubility of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in organic solvents is a fundamental property that influences its application in pharmaceutical synthesis and development. While specific data is not publicly available, the experimental protocol detailed in this guide provides a reliable methodology for its determination. By following a systematic approach to experimentation and data analysis, researchers can generate the necessary solubility profiles to support their drug development programs effectively.

References

The Cyclopropylmethyl Group: A Keystone for Stability in Synthetic Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropylmethyl moiety, a three-membered ring attached to a methylene group, is a fascinating and increasingly utilized functional group in organic synthesis and medicinal chemistry. Its unique electronic and steric properties impart remarkable stability to adjacent reactive intermediates, influencing reaction pathways and enhancing the metabolic robustness of drug candidates. This technical guide provides a comprehensive overview of the stability of cyclopropylmethyl intermediates, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Exceptional Stability of the Cyclopropylmethyl Cation

The cyclopropylmethyl carbocation exhibits extraordinary stability, often surpassing that of the benzyl carbocation. This high degree of stabilization arises from the unique electronic structure of the cyclopropane ring. The carbon-carbon bonds within the three-membered ring possess significant p-character, often described as "bent bonds" or Walsh orbitals. This allows for effective delocalization of the positive charge from the adjacent methylene carbon into the cyclopropyl ring through a phenomenon known as "dancing resonance".[1][2][3][4][5] This delocalization relieves the inherent ring strain of the cyclopropane and distributes the positive charge over multiple carbon atoms.

The stability of carbocations can be quantitatively compared using gas-phase Hydrogen Ion Affinity (HIA) data, where a lower HIA indicates greater stability of the corresponding carbocation.

| Carbocation | Hydrogen Ion Affinity (kcal/mol) | Reference |

| Tropylium | 199-201 | [5] |

| Dicyclopropylmethyl | ~207 (estimated for 1,1-dicyclopropylethylium) | [5] |

| Cyclopropylmethyl | 241 | [5] |

Note: Data for dicyclopropylmethylium is an estimation based on a related structure.

This electronic stabilization has profound implications in reaction mechanisms, often favoring pathways that proceed through a cyclopropylmethyl cationic intermediate. A classic example is the solvolysis of cyclopropylmethyl tosylates, which proceeds readily via an SN1 mechanism due to the stability of the resulting carbocation.

Carbocation Rearrangement Pathways

The formation of a cyclopropylmethyl carbocation can be followed by rearrangement to other isomeric carbocations. Understanding these pathways is crucial for predicting product distributions in reactions involving these intermediates.

References

Conformational Analysis of 4-Substituted N-Boc-Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The conformational preferences of substituents on the piperidine ring are critical determinants of molecular shape, and by extension, biological activity and pharmacokinetic properties. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom introduces additional conformational complexity due to the steric bulk and the electronic effects of the carbamate functionality. This guide provides an in-depth technical overview of the conformational analysis of 4-substituted N-Boc-piperidines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles and workflows.

The conformational landscape of 4-substituted N-Boc-piperidines is primarily dominated by the chair conformation of the six-membered ring, which minimizes angular and torsional strain. The 4-substituent can adopt either an axial or an equatorial position, and the equilibrium between these two conformers is a key aspect of the analysis. The bulky N-Boc group generally resides in the equatorial position to minimize steric interactions.

Data Presentation: Conformational Preferences

The conformational preference of a substituent is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A larger positive A-value signifies a stronger preference for the equatorial position. For 4-substituted piperidines, the conformational free energies are often similar to those of the analogous cyclohexanes.[1][2]

| Substituent (at C-4) | A-Value (kcal/mol) | Predominant Conformer |

| -F | ~0.25 | Equatorial |

| -Cl | ~0.5 | Equatorial |

| -Br | ~0.5 | Equatorial |

| -OH | ~0.7 | Equatorial |

| -CH₃ | ~1.7 | Equatorial |

| -C₆H₅ | ~3.0 | Equatorial |

| -CO₂Et | Data not available | Equatorial (presumed) |

Note: The A-values presented are based on analogous cyclohexane and 4-substituted piperidine systems and serve as a strong guideline for N-Boc protected derivatives.[1][2] The bulky N-Boc group can influence these values, and experimental determination is recommended for precise quantification.

Core Concepts in Conformational Analysis

The conformational equilibrium of 4-substituted N-Boc-piperidines is governed by the interplay of several factors, including steric hindrance, electronic effects, and intramolecular interactions. The primary equilibrium is the ring inversion between the two chair conformations, which interconverts axial and equatorial substituents.

Chair-chair interconversion of a 4-substituted N-Boc-piperidine.

Experimental Protocols

A combination of experimental and computational techniques is employed to elucidate the conformational preferences of 4-substituted N-Boc-piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformational equilibrium in solution. Key parameters include chemical shifts, coupling constants (³JHH), and Nuclear Overhauser Effects (NOEs).

Protocol for Conformational Analysis by ¹H NMR:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 4-substituted N-Boc-piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Ensure a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[3]

-

For determining equilibrium constants, variable temperature (VT) NMR studies can be performed. Acquire spectra at a range of temperatures to observe changes in chemical shifts and coupling constants, and potentially identify the coalescence temperature.

-

-

Data Analysis:

-

Chemical Shift Analysis: The chemical shift of the proton at C-4 can be indicative of its axial or equatorial orientation. Axial protons are typically shielded and appear at a higher field (lower ppm) compared to equatorial protons.

-

Coupling Constant (³JHH) Analysis: The magnitude of the vicinal coupling constants between the C-4 proton and the protons on the adjacent carbons (C-3 and C-5) is highly dependent on the dihedral angle.

-

A large coupling constant (typically 10-13 Hz) indicates a trans-diaxial relationship.

-

Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.

-

-

Integration: For slowly exchanging conformers at low temperatures, the ratio of the integrals of signals corresponding to the axial and equatorial conformers can be used to determine their relative populations and calculate the ΔG° value using the equation: ΔG° = -RTln(Keq), where Keq = [equatorial]/[axial].

-

Workflow for NMR-based conformational analysis.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization:

-

Grow single crystals of the 4-substituted N-Boc-piperidine. This is often the most challenging step. Common techniques include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.[4]

-

Vapor Diffusion (Hanging or Sitting Drop): A solution of the compound is allowed to equilibrate with a reservoir containing a precipitant, leading to gradual crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

-

-

Suitable solvents often include ethanol, methanol, acetonitrile, or mixtures thereof.[1]

-

-

Crystal Mounting and Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct or Patterson methods to generate an initial electron density map.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure. This will provide precise bond lengths, bond angles, and torsional angles, defining the solid-state conformation.[5]

-

Computational Modeling

Computational chemistry offers a powerful means to predict the relative stabilities of different conformers and to complement experimental data.

Protocol for DFT-Based Conformational Analysis:

-

Conformer Generation:

-

Generate initial 3D structures of both the axial and equatorial conformers of the 4-substituted N-Boc-piperidine using molecular modeling software (e.g., Avogadro, ChemDraw).

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization for each conformer to find the lowest energy structure.

-

Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d) or larger) are commonly used for accurate energy calculations.[6][7]

-

Include a polarizable continuum model (PCM) to account for solvent effects if comparing with solution-phase experimental data.[6]

-

-

Data Analysis:

-

Calculate the Gibbs free energy (ΔG) for each optimized conformer.

-

The difference in Gibbs free energy (ΔΔG) between the equatorial and axial conformers provides a theoretical A-value.

-

The relative populations of the conformers can be calculated using the Boltzmann distribution.

-

Workflow for computational conformational analysis.

Conclusion

The conformational analysis of 4-substituted N-Boc-piperidines is a critical aspect of modern drug discovery and development. A thorough understanding of the factors governing the axial-equatorial equilibrium allows for the rational design of molecules with desired three-dimensional structures, ultimately leading to improved biological activity and pharmacokinetic profiles. The integrated use of NMR spectroscopy, X-ray crystallography, and computational modeling, as outlined in this guide, provides a robust framework for the comprehensive characterization of these important molecular scaffolds.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the piperidine ring has emerged as a privileged structure, frequently incorporated into drugs targeting the central nervous system (CNS) and a variety of other therapeutic areas. This technical guide delves into the specific role and applications of a particularly valuable building block: tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate . This compound combines the conformational rigidity and favorable physicochemical properties of the piperidine core with the unique electronic and metabolic characteristics of the cyclopropylmethyl group, offering a powerful tool for the design of next-generation therapeutics.

The Medicinal Chemistry Rationale: A Synthesis of Favorable Properties

The strategic incorporation of the tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate moiety into drug candidates is underpinned by a confluence of desirable medicinal chemistry attributes. The piperidine scaffold itself provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[1][2] The N-Boc protecting group offers a convenient handle for synthetic elaboration, allowing for the late-stage introduction of various functionalities.

The cyclopropyl group, in particular, imparts several key advantages. Its rigid nature can help to lock in bioactive conformations, reducing the entropic penalty of receptor binding and potentially increasing potency.[3][4] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often leads to increased metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[5][6] This can translate to an improved pharmacokinetic profile, including a longer half-life and enhanced oral bioavailability. The cyclopropyl group can also modulate the lipophilicity and pKa of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Applications in Drug Discovery: A Versatile Building Block

The tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate core has found application as a key intermediate in the synthesis of a range of biologically active molecules. While specific quantitative data for the core itself is limited, its utility is demonstrated in the development of compounds targeting various receptors and enzymes.

Table 1: Physicochemical Properties of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

| Property | Value | Reference |

| Molecular Formula | C14H25NO2 | |

| Molecular Weight | 239.36 g/mol | |

| XLogP3 | 3.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

Note: Physicochemical properties are calculated estimates.

While direct biological activity data for the title compound is not extensively published, its incorporation into more complex molecules highlights its value. For instance, piperidine derivatives are known to be inhibitors of Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway.[8][9]

Experimental Protocols: Synthesis of the Core Scaffold

The synthesis of tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate can be achieved through several synthetic routes. A common and effective method involves a Wittig reaction between N-Boc-4-piperidone and a cyclopropylmethylphosphonium ylide.

Protocol 1: Synthesis via Wittig Reaction

Step 1: Preparation of Cyclopropylmethyltriphenylphosphonium Bromide

A solution of triphenylphosphine (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere. Cyclopropylmethyl bromide (1.0 eq) is added, and the mixture is heated to reflux for 24 hours. Upon cooling, the solid product is collected by filtration, washed with cold toluene, and dried under vacuum to yield cyclopropylmethyltriphenylphosphonium bromide.[10]

Step 2: Wittig Reaction

To a suspension of cyclopropylmethyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a strong base such as n-butyllithium (1.2 eq) is added dropwise. The resulting deep red solution of the ylide is stirred at 0°C for 1 hour. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate.

Step 3: Reduction of the Exocyclic Double Bond

The product from Step 2 is dissolved in a suitable solvent such as ethanol or methanol. A catalyst, typically palladium on carbon (10 mol%), is added. The flask is evacuated and filled with hydrogen gas (balloon pressure or in a hydrogenation apparatus). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

Experimental Workflow: Synthesis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

Caption: Synthetic workflow for tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.

Role in Modulating Signaling Pathways: A Focus on GPCRs

While direct signaling pathway diagrams for the title compound are not available, its structural components are frequently found in ligands for G protein-coupled receptors (GPCRs). The piperidine ring can serve as a scaffold to position pharmacophoric elements for interaction with the transmembrane helices of GPCRs. The cyclopropylmethyl group, often attached to the nitrogen of a pharmacophore, can influence receptor subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator).[11][12]

For example, in the context of opioid receptors, N-cyclopropylmethyl substitution is a well-established motif in a number of potent antagonists and mixed agonist-antagonists. This suggests that molecules incorporating the 4-(cyclopropylmethyl)piperidine scaffold could be valuable probes for exploring GPCR signaling.

Conceptual GPCR Allosteric Modulation

Caption: Conceptual diagram of GPCR allosteric modulation.

Conclusion and Future Directions

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate represents a valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid, metabolically stable cyclopropyl group and a synthetically tractable piperidine core provides a powerful platform for the design of novel drug candidates. While further research is needed to fully elucidate the specific structure-activity relationships and biological targets of compounds directly incorporating this moiety, its utility as a key intermediate is well-established. Future explorations into the synthesis of libraries based on this scaffold are likely to yield novel modulators of a variety of biological targets, particularly within the realm of CNS disorders and GPCR-mediated signaling. The continued application of this building block will undoubtedly contribute to the advancement of drug discovery and the development of new and improved therapeutics.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 4-Cyclopropylmethylpiperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of 4-cyclopropylmethylpiperidine derivatives, a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This document summarizes quantitative binding and functional data, details key experimental methodologies, and visualizes the associated signaling pathways.

Primary Biological Targets

Research has predominantly identified two major families of receptors as primary biological targets for 4-cyclopropylmethylpiperidine derivatives: Sigma (σ) Receptors and Opioid Receptors .

Sigma (σ) Receptors

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique membrane-bound proteins.[1] There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are structurally and functionally distinct.[1] The σ₁ receptor, in particular, is a ligand-regulated molecular chaperone at the endoplasmic reticulum (ER), involved in modulating intracellular calcium signaling and protein folding.[2][3] 4-Cyclopropylmethylpiperidine derivatives have been shown to exhibit high affinity for sigma receptors, with some compounds acting as antagonists.[4]

A notable example is DuP 734 (1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr) , a selective sigma receptor ligand that has been investigated for its potential as an antipsychotic agent without the motor side effects typical of neuroleptics.[5][6] Another well-studied ligand is 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) , a potent σ₁ receptor agonist that has demonstrated neuroprotective effects in models of ischemic stroke.[1][7][8][9][10]

Opioid Receptors

Opioid receptors are a class of G-protein coupled receptors (GPCRs) that are the primary targets for opioid analgesics. The main subtypes are mu (μ), delta (δ), and kappa (κ).[11] The 17-cyclopropylmethyl group is a classic substituent in the morphinan scaffold of many opioid receptor ligands, including the antagonist naltrexone.[12] A number of 17-cyclopropylmethyl-4,5α-epoxymorphinan derivatives have been synthesized and shown to have high affinity and varying efficacy at opioid receptors.[11][12][13][14][15] These compounds are being explored for their potential in pain management and for the treatment of opioid addiction and its side effects, such as opioid-induced constipation.[13][14][15]

Quantitative Data on Biological Interactions

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of representative 4-cyclopropylmethylpiperidine derivatives for their primary biological targets.

Table 1: Binding Affinities (Ki, nM) of 4-Cyclopropylmethylpiperidine Derivatives at Sigma Receptors

| Compound | σ₁ Receptor (Ki, nM) | σ₂ Receptor (Ki, nM) | Selectivity (σ₂/σ₁) | Reference |

| Spipethiane | 0.5 | 416 | 832 | [16] |

| 7e | 1.1 | 2340 | 2127 | [16] |

| 8a | 0.9 | 1820 | 2022 | [16] |

| 8f | 1.3 | 2560 | 1969 | [16] |

| LS-127 | ~2-4 | >500 | >125-250 | [17] |

| LS-137 | ~2-4 | >500 | >125-250 | [17] |

| 12c | 0.7 | - | - | [18] |

| 4b (AD186) | 2.7 | 27 | 10 | [19] |

| 5b (AB21) | 13 | 102 | 7.8 | [19] |

| 8f (AB10) | 10 | 165 | 16.5 | [19] |

Note: The specific structures for compounds 7e, 8a, 8f, LS-127, LS-137, 12c, 4b, 5b, and 8f can be found in the cited references.

Table 2: Binding Affinities (Ki, nM) and Functional Data (EC50, nM; Emax, %) of 17-Cyclopropylmethyl-4,5α-epoxymorphinan Derivatives at Opioid Receptors

| Compound | μ-OR Ki (nM) | κ-OR Ki (nM) | δ-OR Ki (nM) | μ-OR EC50 (nM) | μ-OR Emax (%) | κ-OR EC50 (nM) | κ-OR Emax (%) | Reference |

| NFP (1) | 0.20 ± 0.04 | 0.25 ± 0.05 | 2.5 ± 0.5 | 2.2 ± 0.4 | 39 ± 2 | - | - | [13] |

| NYP (2) | 0.31 ± 0.06 | 0.39 ± 0.08 | 3.1 ± 0.6 | 3.5 ± 0.7 | 35 ± 3 | - | - | [13] |

| 1b | - | - | - | - | - | 0.34 | 98.76 | [11] |

| 1c (NCP) | - | - | - | - | - | 0.28 | 97.14 | [11] |

| Nalfurafine | 4.20 | 0.32 | - | - | - | - | - | [11] |

| CT-18 | 533 | 1.50 | - | - | - | - | - | [11] |

Note: NFP (1) and NYP (2) are derivatives of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan. 1b and 1c (NCP) are other epoxymorphinan derivatives. Emax values are relative to the full agonists DAMGO (for μ-OR) and U50,488H (for κ-OR).

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds for σ₁ and σ₂ receptors.[20][21][22][23]

Objective: To determine the inhibition constant (Ki) of a test compound for σ₁ and σ₂ receptors.

Materials:

-

Radioligands: [³H]-(+)-pentazocine (for σ₁), [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (for σ₁ and σ₂).

-

Membrane Preparations: Guinea pig brain or liver homogenates (high in σ₁), rat liver homogenates (for σ₂).

-

Buffers: Tris-HCl buffer (50 mM, pH 8.0).

-

Competitors: Haloperidol (for non-specific binding), (+)-pentazocine (to mask σ₁ sites in σ₂ assays).

-

Test compounds.

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol for σ₁ Receptor Binding:

-

Prepare assay tubes containing Tris-HCl buffer, a single concentration of [³H]-(+)-pentazocine (near its Kd, e.g., 1.0 nM), and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

-

Add the membrane preparation (e.g., 0.20 mg protein/tube).

-

Incubate at 37°C for 6 hours.[23]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol for σ₂ Receptor Binding:

-

Prepare assay tubes containing Tris-HCl buffer, [³H]-DTG (e.g., 3.0 nM), a concentration of (+)-pentazocine sufficient to saturate σ₁ sites (e.g., 500 nM), and varying concentrations of the test compound.[23]

-

For determining non-specific binding, add a high concentration of haloperidol or unlabeled DTG (e.g., 10 µM).

-

Add the membrane preparation (e.g., 0.20 mg protein/tube).

-

Incubate at 25°C for 1 hour.[23]

-

Follow steps 5-9 from the σ₁ receptor binding protocol.

Opioid Receptor [³⁵S]GTPγS Functional Assay

This assay measures the functional consequences of receptor activation by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[11][12][24][25][26][27][28]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or antagonist at opioid receptors.

Materials:

-

Radioligand: [³⁵S]GTPγS.

-

Cell Membranes: CHO cells stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).

-

Assay Buffer: Tris buffer (50 mM, pH 7.4) containing MgCl₂ (3-4 mM), EGTA (0.2-0.3 mM), and NaCl (100 mM).[25][27]

-

Guanosine diphosphate (GDP) (e.g., 30 µM).

-

Test compounds.

-

Standard agonists (e.g., DAMGO for μ-OR, DPDPE for δ-OR, U69593 for κ-OR).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Prepare assay tubes with assay buffer, GDP, and cell membranes (5-10 µg of protein).

-

For agonist testing, add varying concentrations of the test compound.

-

For antagonist testing, add a fixed concentration of a standard agonist and varying concentrations of the test compound.

-

Add [³⁵S]GTPγS (e.g., 0.05 nM).

-

Incubate at 30°C for 60 minutes.[27]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

For agonists, plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine EC50 and Emax values. Emax is expressed as a percentage of the maximal stimulation produced by a standard full agonist.

-

For antagonists, the inhibitory effect on agonist-stimulated binding is used to determine the antagonist's potency.

Signaling Pathways and Experimental Workflows

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor acts as a molecular chaperone at the mitochondria-associated ER membrane (MAM). Upon stimulation by a ligand, it can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments where it modulates the function of various proteins, including ion channels and kinases, thereby influencing calcium homeostasis and neuronal excitability.[2][3]

Caption: Sigma-1 receptor signaling pathway.

Opioid Receptor G-Protein Signaling

Opioid receptors are canonical GPCRs that couple to inhibitory G-proteins (Gi/o). Agonist binding triggers a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gα-GTP and Gβγ subunits then dissociate and modulate downstream effectors, such as adenylyl cyclase and ion channels, ultimately leading to a decrease in neuronal excitability.[11][29][30][31][32][33]

Caption: Opioid receptor G-protein signaling pathway.

Experimental Workflow for Target Identification and Characterization